molecular formula C17H18N4O4S2 B2881939 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034283-66-2

2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2881939
CAS RN: 2034283-66-2
M. Wt: 406.48
InChI Key: UOVCWWHTTRXLDD-UHFFFAOYSA-N
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Description

The compound “2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a sulfamoyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Sulfamoyl refers to the functional group with the structure -SO2NH2, derived from sulfamic acid.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For instance, thiophene derivatives have been synthesized by heterocyclization of various substrates . Quinolone agents bearing N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety in the 7-position of the quinolone ring have also been synthesized .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene and pyrazole rings, along with the sulfamoyl group, would contribute to the overall structure .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole molecules, which are structurally similar to the compound , have been found to be effective against various strains of microorganisms . This suggests that “2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide” could potentially have antimicrobial properties.

Drug Development

The compound’s structure, which includes a thiophene ring, could make it a candidate for drug development. Thiophene derivatives have been used in the synthesis of various drugs .

Targeting Carbonic Anhydrase 2

The compound has been identified as a potential target for Carbonic anhydrase 2 in humans . This enzyme plays a crucial role in maintaining pH balance in the body and is a target for various drugs.

Biochemical Research

The compound’s unique structure could make it useful in biochemical research, particularly in studies involving sulfonamide groups and thiophene rings .

Potential Antifungal Activity

Given the antimicrobial activity of similar benzimidazole compounds , this compound could potentially be used in the development of new antifungal agents.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the antibacterial activity of similar compounds, it could be of interest in the development of new antibacterial agents .

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme This interaction can inhibit the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 affects the bicarbonate buffer system, which is crucial for maintaining pH homeostasis in the body . This can lead to a variety of downstream effects, including changes in cellular metabolism and ion transport.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. Given its potential role as an inhibitor of Carbonic Anhydrase 2, it could potentially be used to modulate pH homeostasis in the body . .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by the individual’s physiological state, including factors such as age, sex, and health status.

properties

IUPAC Name

2-[4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c18-17(22)11-25-14-1-3-15(4-2-14)27(23,24)19-7-9-21-8-5-16(20-21)13-6-10-26-12-13/h1-6,8,10,12,19H,7,9,11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVCWWHTTRXLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

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